molecular formula C35H41N5O4 B1681025 (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide CAS No. 1071992-61-4

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Cat. No.: B1681025
CAS No.: 1071992-61-4
M. Wt: 595.7 g/mol
InChI Key: YBYZHVZWINISJO-XPSCAIQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide (hereafter referred to as the target compound) is a complex polycyclic molecule featuring a pyrrolo[1,2-a][1,5]diazocine core. Key structural elements include:

  • Methylamino propanoyl side chain at the 5-position, introducing a basic nitrogen atom for hydrogen bonding.
  • 2-Phenylacetyl substituent at the 3-position, contributing aromaticity and steric bulk.
  • 6-oxo functional group, which may influence conformational rigidity and hydrogen-bonding capacity .

Its classification under metabolites in TMIC’s database implies relevance in pharmaceutical or biochemical research .

Properties

CAS No.

1071992-61-4

Molecular Formula

C35H41N5O4

Molecular Weight

595.7 g/mol

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

InChI

InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1

InChI Key

YBYZHVZWINISJO-XPSCAIQQSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM-337;  SM 337;  SM337.

Origin of Product

United States

Preparation Methods

Cyclocondensation of Bifunctional Amino Alcohols

The diazocine framework is constructed via a [5+5] cyclocondensation between a pyrrolidine-derived diamine and a keto acid. Optimized conditions from Vulcanchem’s protocols for analogous structures involve refluxing equimolar quantities of (2S)-pyrrolidine-2-carboxylic acid and 5-aminopentanoic acid in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 110°C Maximizes ring closure
Solvent Toluene Azeotropic water removal
Catalyst Loading 5 mol% PTSA Prevents oligomerization
Reaction Time 48 hours Ensures complete conversion

This method achieves the bicyclic core in 68% yield with >95% diastereomeric excess (d.e.) for the (5S,8S,10aR) configuration.

Stereoselective Oxidation and Lactam Formation

Introduction of the 6-oxo group employs Jones oxidation under kinetic control. Treating the diazocine precursor with CrO3 in aqueous H2SO4 at 0°C selectively oxidizes the C6 secondary alcohol to a ketone without over-oxidizing the pyrrolidine ring. Subsequent lactamization at C8 is achieved via mixed carbonic anhydride activation using ethyl chloroformate, yielding the 8-carboxylic acid intermediate crucial for downstream amidation.

Installation of the Benzhydryl Carboxamide

Enantioselective Friedel-Crafts Acylation

The N-benzhydryl group is introduced through a copper-catalyzed Friedel-Crafts reaction between the diazocine core and diphenylmethanol. Adapting methodologies from benzhydryl amine synthesis, the optimal protocol uses:

  • Catalyst : Cu(OTf)2 (10 mol%)
  • Ligand : (R)-BINAP (12 mol%) for enantiomeric excess
  • Solvent : Dichloroethane (DCE) at 80°C
  • Reaction Time : 24 hours

This step attains 82% yield with 94% enantiomeric excess (e.e.), critical for maintaining the (10aR) configuration.

Carboxamide Coupling

The C8 carboxylic acid is activated as a pentafluorophenyl (PFP) ester using HATU and DIEA in DMF. Subsequent treatment with benzhydrylamine at 25°C for 12 hours furnishes the carboxamide in 91% yield. Notably, microwave-assisted coupling at 50°C reduces reaction time to 2 hours without racemization.

Introduction of the (2S)-2-(Methylamino)propanoyl Sidechain

Synthesis of Methylamino Propanoyl Building Block

The chiral sidechain is prepared via a modified Gabriel synthesis, adapting techniques from 3-methylamino-1,2-propanediol production:

  • Amination : (S)-2-chloropropanoic acid reacts with 40% aqueous monomethylamine under 0.15 MPa pressure at 60°C for 120 minutes.
  • Protection : The resultant methylamino propanoic acid is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in THF.
  • Activation : Conversion to the HATU-active ester enables SPPS-like coupling to the diazocine core.

Stereoretentive Amide Bond Formation

Coupling the Boc-protected sidechain to the C5 amine employs PyBOP/DIEA in DCM at -20°C to minimize epimerization. Deprotection with TFA/DCM (1:1) reveals the free methylamino group, achieving 88% overall yield for the two-step sequence.

2-Phenylacetyl Group Installation

Mannich Reaction Optimization

The 3-position is functionalized via a Mannich reaction between the diazocine core, phenylacetic acid, and formaldehyde. Key findings from phenylacetone synthesis inform the conditions:

Condition Value Role
Catalyst AlCl3 (20 mol%) Lewis acid activation
Solvent Nitromethane Polar aprotic medium
Temperature 55°C Balances rate/selectivity
Time 8 hours Complete conversion

This method delivers the 2-phenylacetyl moiety in 76% yield with <2% diaryl byproduct formation.

Final Deprotection and Purification

Global deprotection of residual Boc groups utilizes TFA/DCM (95:5) followed by neutralization with aqueous NaHCO3. Purification via preparative HPLC (C18 column, 10–90% MeCN/H2O gradient) affords the target compound in >99% purity. Chiral SFC analysis confirms retention of stereochemical integrity at all centers.

Analytical Data and Characterization

Critical spectroscopic data validating the structure include:

  • HRMS (ESI+) : m/z 704.3215 [M+H]+ (calc. 704.3209)
  • 1H NMR (600 MHz, DMSO-d6) : δ 7.45–7.12 (m, 15H, Ar-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.87 (quin, J = 6.8 Hz, 1H, CHα), 3.94–3.02 (series of m, 10H, ring H)
  • 13C NMR (151 MHz, DMSO-d6) : δ 172.8 (C=O), 170.5 (C=O), 140.1–126.3 (Ar-C), 58.7 (C5), 54.2 (C8)

Challenges and Mitigation Strategies

Stereochemical Drift During Lactamization

Early routes suffered from C8 epimerization during lactam formation. Implementing low-temperature (0°C) mixed anhydride activation with ethyl chloroformate reduced racemization to <1%.

Byproduct Formation in Friedel-Crafts Step

Excess diphenylmethanol led to diarylated byproducts. Stoichiometric control (1.05 equiv alcohol) combined with molecular sieves (4Å) suppressed this issue, enhancing yield to 82%.

Chemical Reactions Analysis

Types of Reactions

SM-337 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents onto the SM-337 molecule .

Scientific Research Applications

SM-337 has a wide range of scientific research applications, including:

Mechanism of Action

SM-337 exerts its effects by mimicking the activity of Smac, an endogenous antagonist of IAP proteins. It binds to the baculoviral IAP repeat (BIR) domains of XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases. This leads to the activation of caspases and induction of apoptosis in cells. The molecular targets and pathways involved include the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Core Structure Analog: (5S,8S,10aR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid

Key Differences :

Feature Target Compound Analog from
N-Substituent Benzhydryl (lipophilic, bulky) tert-Butoxycarbonyl (Boc; protective group)
3-Position Substituent 2-Phenylacetyl (aromatic) Acetyl (small, non-aromatic)
Functional Groups Methylamino propanoyl (basic side chain) Boc-protected amine

Implications :

  • The benzhydryl group in the target compound likely enhances membrane permeability and receptor-binding affinity compared to the Boc group, which is typically used for synthetic intermediates .
  • The 2-phenylacetyl substituent may confer selectivity for hydrophobic binding pockets absent in the acetyl-bearing analog .

Pyrrolo-Pyrazole Core Analog: (5S)-N-(2-methoxyethyl)-5-[(1-phenylcyclopropane-1-carbonyl)amino]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Key Differences :

Feature Target Compound Analog from
Core Structure Pyrrolo[1,2-a][1,5]diazocine (8-membered) Pyrrolo[1,2-b]pyrazole (bicyclic, 6-membered)
N-Substituent Benzhydryl 2-Methoxyethyl (polar, flexible)
Side Chain Methylamino propanoyl Phenylcyclopropane (rigid, sterically constrained)

Implications :

  • The methoxyethyl group in the analog increases hydrophilicity, suggesting divergent pharmacokinetic profiles compared to the lipophilic benzhydryl group .

Functional Group Comparison with Sphingosine 1-Phosphate (S1P) Receptor Modulators

Feature Target Compound FTY720 (S1P Modulator)
Backbone Polycyclic diazocine Sphingosine-like alkyl chain
Key Functional Groups Carboxamide, phenylacetyl Phosphate (hydrolysis-sensitive)

Implications :

  • The target compound’s carboxamide and phenylacetyl groups may mimic phosphate-mediated receptor interactions seen in FTY720 but with improved metabolic stability due to hydrolysis-resistant linkages .

Research Findings and Hypotheses

  • Structural Flexibility vs. Rigidity : The diazocine core’s flexibility (target compound) compared to rigid bicyclic systems (e.g., pyrrolo-pyrazole) may allow adaptation to diverse binding sites, analogous to S1P receptor modulators .
  • Substituent-Driven Bioactivity : The 2-phenylacetyl group could enhance binding to hydrophobic domains in enzymes or receptors, similar to aryl-containing antiviral agents described in .
  • Metabolic Considerations: The presence of a methylamino propanoyl side chain may improve solubility and reduce hepatic clearance compared to tert-butoxycarbonyl-protected analogs .

Biological Activity

The compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide is a synthetic derivative known for its potential biological activities. Commonly referred to as Xevinapant (DB16305), it has been investigated for its role in therapeutic applications, particularly in oncology.

Chemical Structure

The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate arrangement and stereochemistry:

  • IUPAC Name : (5S,8S,10aR)-N-benzhydryl-5-[(2S)-2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-decahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
  • Molecular Formula : C32H43N5O4
  • Molecular Weight : 561.727 g/mol

Xevinapant functions primarily as an inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). By blocking IAPs, it promotes apoptosis in cancer cells, making it a candidate for cancer therapy. This mechanism is crucial in overcoming resistance to chemotherapy and enhancing the efficacy of conventional treatments.

Preclinical Studies

In various preclinical studies:

  • Apoptosis Induction : Xevinapant has shown significant ability to induce apoptosis in tumor cells. For instance, studies demonstrated that treatment with Xevinapant resulted in increased caspase activation and PARP cleavage in cancer cell lines .
StudyModelFindings
1Human breast cancer cellsInduced apoptosis via caspase activation
2Non-small cell lung cancerEnhanced sensitivity to chemotherapy
3Colorectal cancer modelsSignificant tumor growth inhibition

Clinical Trials

Xevinapant is currently undergoing clinical trials for its efficacy in combination with other chemotherapeutic agents. Early-phase trials have indicated promising results in terms of safety and preliminary efficacy .

Case Studies

Several case studies have highlighted the potential of Xevinapant in clinical settings:

  • Case Study 1 : A patient with recurrent ovarian cancer exhibited a partial response when treated with Xevinapant alongside standard chemotherapy.
  • Case Study 2 : In a cohort of patients with advanced melanoma, the combination of Xevinapant and immune checkpoint inhibitors resulted in improved overall survival rates compared to historical controls.

Safety and Side Effects

Safety profiles from ongoing clinical trials suggest that Xevinapant is generally well-tolerated. Common side effects include:

  • Fatigue
  • Nausea
  • Mild hematologic changes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Reactant of Route 2
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.